molecular formula C23H30ClN3O B5812165 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide

Cat. No. B5812165
M. Wt: 400.0 g/mol
InChI Key: QLXBXJKURVHPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide, commonly known as CDM-2, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CDM-2 belongs to the class of piperazine derivatives and has shown promising results in various studies as a potential anticancer agent.

Mechanism of Action

The exact mechanism of action of CDM-2 is not fully understood. However, studies have suggested that it works by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CDM-2 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is a desirable characteristic for an anticancer agent, as it reduces the side effects associated with chemotherapy. Studies have also shown that CDM-2 can inhibit the migration and invasion of cancer cells, which is important in preventing metastasis (the spread of cancer to other parts of the body).

Advantages and Limitations for Lab Experiments

One of the advantages of CDM-2 as a research tool is its selectivity towards cancer cells, which makes it a useful compound for studying cancer biology. However, one of the limitations of CDM-2 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for CDM-2 research. One potential direction is to explore the use of CDM-2 in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the potential of CDM-2 as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of CDM-2 and to identify potential biomarkers for predicting response to treatment.
In conclusion, CDM-2 is a synthetic compound that has shown promising results as a potential anticancer agent. Its selective cytotoxicity towards cancer cells and ability to inhibit migration and invasion make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential as a therapeutic agent for other diseases.

Synthesis Methods

CDM-2 can be synthesized through a multistep synthetic route. The first step involves the synthesis of 2,6-diethylphenylacetic acid by reacting 2,6-diethylphenol with ethyl bromoacetate. The acid is then converted to the corresponding acid chloride using thionyl chloride. In the second step, 5-chloro-2-methylbenzene-1,4-diamine is reacted with the acid chloride to obtain the corresponding amide. Finally, the amide is treated with piperazine to obtain CDM-2.

Scientific Research Applications

CDM-2 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. CDM-2 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-4-18-7-6-8-19(5-2)23(18)25-22(28)16-26-11-13-27(14-12-26)21-15-20(24)10-9-17(21)3/h6-10,15H,4-5,11-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBXJKURVHPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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